N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an acetylamino group at the 6-position and an amino group at the 3-position, along with a benzamide moiety substituted with amino and difluoro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the acetylamino and amino groups. The benzamide moiety is then synthesized separately and coupled with the pyridine derivative under specific reaction conditions.
-
Step 1: Synthesis of 6-acetylamino-pyridin-3-yl derivative
- Starting material: 3-amino-pyridine
- Reagents: Acetic anhydride, pyridine
- Reaction conditions: Reflux in acetic anhydride and pyridine to introduce the acetylamino group at the 6-position.
-
Step 2: Synthesis of 3-amino-2,6-difluoro-benzamide
- Starting material: 2,6-difluoro-benzoic acid
- Reagents: Thionyl chloride, ammonia
- Reaction conditions: Conversion of 2,6-difluoro-benzoic acid to its acid chloride using thionyl chloride, followed by reaction with ammonia to form the benzamide.
-
Step 3: Coupling of the two derivatives
- Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)
- Reaction conditions: The pyridine derivative and benzamide are coupled in the presence of EDCI and HOBt to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoro and amino groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Pyrido[2,3-d]pyrimidin-7(8H)-ones
Uniqueness
N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12F2N4O2 |
---|---|
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H12F2N4O2/c1-7(21)19-11-5-2-8(6-18-11)20-14(22)12-9(15)3-4-10(17)13(12)16/h2-6H,17H2,1H3,(H,20,22)(H,18,19,21) |
InChI-Schlüssel |
AKKKLGNOGDHQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.